molecular formula C12H15NO4 B1585376 Methyl 3-([(benzyloxy)carbonyl]amino)propanoate CAS No. 54755-77-0

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

Cat. No.: B1585376
CAS No.: 54755-77-0
M. Wt: 237.25 g/mol
InChI Key: LWSYHFSVQUXZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino propanoate moiety. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate typically involves the esterification of 3-aminopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, replacing it with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release active compounds. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

    Methyl 3-([(tert-butoxycarbonyl)amino]propanoate): Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    Ethyl 3-([(benzyloxy)carbonyl]amino)propanoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-([(benzyloxy)carbonyl]amino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The benzyloxycarbonyl group provides protection during synthesis, while the methyl ester group offers a balance between reactivity and stability.

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYHFSVQUXZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327463
Record name Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54755-77-0
Record name Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared by the procedure described in Example 1, Step A from N-CBZ-β-alanine (5 g, 22.4 mmole), methanol and thionyl chloride to give the title compound. ##STR95##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.